molecular formula C12H14O3 B8244437 5-(Cyclopropylmethoxy)-2-methylbenzoic acid

5-(Cyclopropylmethoxy)-2-methylbenzoic acid

Cat. No.: B8244437
M. Wt: 206.24 g/mol
InChI Key: AYFZAQKHBGZWBP-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)-2-methylbenzoic acid is an organic compound with a unique structure that includes a cyclopropylmethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethoxy)-2-methylbenzoic acid typically involves the introduction of the cyclopropylmethoxy group to a benzoic acid derivative. One common method involves the reaction of 2-methylbenzoic acid with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The cyclopropylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 5-(Cyclopropylmethoxy)-2-carboxybenzoic acid.

    Reduction: Formation of 5-(Cyclopropylmethoxy)-2-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

5-(Cyclopropylmethoxy)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)-2-methylbenzoic acid involves its interaction with specific molecular targets. The cyclopropylmethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Cyclopropylmethoxy)-2-carboxybenzoic acid
  • 5-(Cyclopropylmethoxy)-2-methylbenzyl alcohol
  • 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid

Uniqueness

5-(Cyclopropylmethoxy)-2-methylbenzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropylmethoxy group can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various research applications.

Properties

IUPAC Name

5-(cyclopropylmethoxy)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-2-5-10(6-11(8)12(13)14)15-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFZAQKHBGZWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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